molecular formula C11H22Cl2N2O2 B1389816 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride CAS No. 1185296-25-6

1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride

Cat. No.: B1389816
CAS No.: 1185296-25-6
M. Wt: 285.21 g/mol
InChI Key: ZEBZDPPIGQYWEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride typically involves the reaction of morpholine and piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other purification techniques .

Chemical Reactions Analysis

1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Properties

IUPAC Name

1-morpholin-4-yl-2-piperidin-4-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c14-11(13-5-7-15-8-6-13)9-10-1-3-12-4-2-10;;/h10,12H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBZDPPIGQYWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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